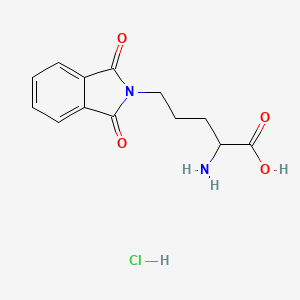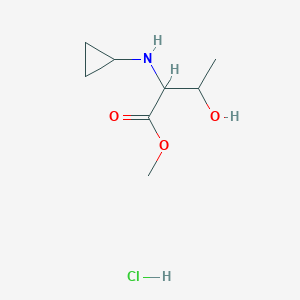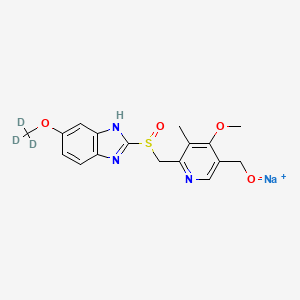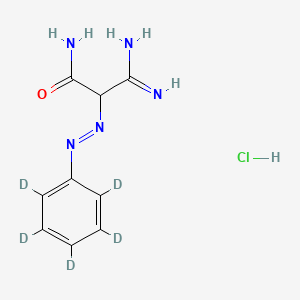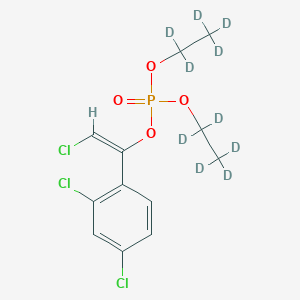
Ganoderic-acid-D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ganoderic acid D is primarily obtained through the extraction and purification from Ganoderma lucidum. The biosynthesis of ganoderic acids, including ganoderic acid D, involves the mevalonate pathway. This pathway starts with acetyl-coenzyme A, which undergoes a series of enzymatic reactions to form lanosterol, the precursor of ganoderic acids .
Industrial Production Methods: Industrial production of ganoderic acid D involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and metabolic engineering approaches are also being explored to increase the production of ganoderic acid D by manipulating the biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae .
Análisis De Reacciones Químicas
Types of Reactions: Ganoderic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize ganoderic acid D.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce ganoderic acid D.
Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ganoderic acid D, which may exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Ganoderic acid D has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Ganoderic acid D is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It has shown potential in the treatment of various cancers, including colon cancer, by inhibiting energy reprogramming in cancer cells
Mecanismo De Acción
Ganoderic acid D is part of a family of ganoderic acids, which includes ganoderic acid A, ganoderic acid B, ganoderic acid C, and others. These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and bioactivities .
Uniqueness:
Potent Anticancer Properties: Ganoderic acid D is particularly noted for its strong anticancer effects compared to other ganoderic acids.
Specific Molecular Targets: It uniquely targets SIRT3 and cyclophilin D, which are not commonly targeted by other ganoderic acids.
Comparación Con Compuestos Similares
Ganoderic Acid A: Known for its antioxidative and hepatoprotective activities.
Ganoderic Acid B: Exhibits anti-inflammatory and immunomodulatory effects.
Ganoderic Acid C: Studied for its cytotoxic and antinociceptive properties.
Propiedades
Fórmula molecular |
C30H42O7 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
(6R)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21?,28+,29-,30+/m1/s1 |
Clave InChI |
YTVGSCZIHGRVAV-FTRKVESOSA-N |
SMILES isomérico |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
SMILES canónico |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



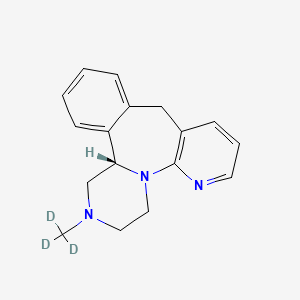
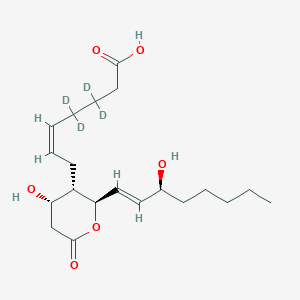
![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
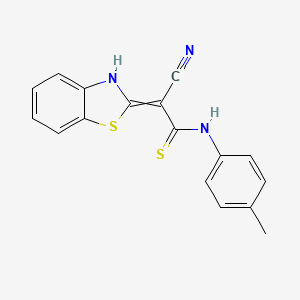
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)
